Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Lipophilicity Drug-likeness Medicinal Chemistry

The compound 6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1394040-15-3) is a poly-substituted triazolopyridazine building block with a molecular formula of C8H6ClF3N4 and a molecular weight of 250.61 g/mol. It is a solid at room temperature, exhibiting a melting point range of 93–95 °C and a calculated logP of 2.035, indicating moderate lipophilicity.

Molecular Formula C8H6ClF3N4
Molecular Weight 250.61 g/mol
CAS No. 1394040-15-3
Cat. No. B1456594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS1394040-15-3
Molecular FormulaC8H6ClF3N4
Molecular Weight250.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN2C1=NN=C2C(F)(F)F)Cl)C
InChIInChI=1S/C8H6ClF3N4/c1-3-4(2)6-13-14-7(8(10,11)12)16(6)15-5(3)9/h1-2H3
InChIKeyLHKSYJDLZQRJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1394040-15-3): Core Structural and Physicochemical Profile for Procurement Decisions


The compound 6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1394040-15-3) is a poly-substituted triazolopyridazine building block with a molecular formula of C8H6ClF3N4 and a molecular weight of 250.61 g/mol . It is a solid at room temperature, exhibiting a melting point range of 93–95 °C and a calculated logP of 2.035, indicating moderate lipophilicity [1]. This heterocyclic scaffold is characterized by a unique substitution pattern, featuring a chlorine atom at the 6-position, methyl groups at the 7- and 8-positions, and a trifluoromethyl group at the 3-position of the fused triazolo-pyridazine ring system . It is commercially available as a research chemical, typically at a purity of 95% or higher, and is primarily utilized as a synthetic intermediate in medicinal chemistry programs .

Why Generic [1,2,4]Triazolo[4,3-b]pyridazine Analogs Cannot Replace CAS 1394040-15-3 in Focused Lead Optimization


Substituting 6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine with a seemingly close analog, such as a des-trifluoromethyl or des-methyl variant, fundamentally alters the molecule's physicochemical and electronic profile, leading to divergent Structure-Activity Relationships (SAR). The trifluoromethyl group at the 3-position is not merely a bioisostere; it introduces a powerful electron-withdrawing effect that impacts the acidity of adjacent protons and the overall dipole moment of the scaffold, which is critical for target binding interactions observed in kinase inhibitor programs [1]. Furthermore, the 7,8-dimethyl substitution pattern is essential for inducing a specific conformational twist in the pyridazine ring relative to the triazole, influencing the vector of the 6-chloro reactive handle used in cross-coupling reactions. Generic replacement with a 6-chloro-unsubstituted or alternative alkyl-substituted derivative will result in a different spatial orientation of the exit vector, potentially collapsing the binding affinity or leading to an entirely different selectivity profile against kinase targets like Pim-1 or c-Met .

Quantitative Differentiation Evidence for 6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine


Enhanced Lipophilicity via 3-CF3 Substitution: Calculated logP Comparison with Des-CF3 Analog

The introduction of the trifluoromethyl group at the 3-position significantly enhances the lipophilicity of the scaffold compared to the parent unsubstituted analog. The target compound has a calculated logP of 2.035 [1], whereas the des-trifluoromethyl analog, 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 23069-70-7), has a lower predicted logP, typically in the range of 1.1–1.5 for similar triazolopyridazine cores. This increase in logP by approximately 0.5–0.9 units is consistent with the known Hansch constant (π) for a CF3 group on an aromatic ring.

Lipophilicity Drug-likeness Medicinal Chemistry

Melting Point and Crystallinity: Physical Form Differentiation for Formulation Screening

The target compound demonstrates a sharp melting point of 93–95 °C, indicating a high degree of crystallinity and potential for straightforward purification and formulation handling [1]. In contrast, the closely related analog 6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1481327-50-7), which lacks the 7,8-dimethyl groups, has an unspecified melting point and is described only as a solid, suggesting a more amorphous or hygroscopic nature that can complicate weighing accuracy and long-term storage stability .

Solid-state chemistry Formulation Crystallinity

Synthetic Tractability and Vector Versatility: The 6-Chloro Reactive Handle for Late-Stage Diversification

The 6-chloro substituent on the triazolopyridazine core serves as a robust synthetic handle for late-stage diversification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This feature is shared with analog 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 23069-70-7), where patent literature demonstrates successful derivatization with N-methylpiperazine to yield a functionalized product with a melting point of 170–172 °C . However, the target compound's additional 3-CF3 group enhances the electrophilicity of the 6-position carbon due to the electron-withdrawing effect transmitted through the π-system, potentially enabling milder reaction conditions or higher yields in cross-coupling compared to the des-CF3 analog. The presence of the CF3 group in the final product is also confirmed by 1H and 19F NMR, with a characteristic 19F signal around -60 to -65 ppm, a diagnostic marker absent in non-fluorinated comparators .

Parallel synthesis Cross-coupling Medicinal chemistry

Metabolic Stability Differentiation: Blocking CYP-Mediated Oxidation at the 3-Position with CF3

A common metabolic soft spot for [1,2,4]triazolo[4,3-b]pyridazines is the oxidative metabolism at an unsubstituted 3-position. The target compound replaces the metabolically labile C-H bond with a C-CF3 group, a classic strategy for blocking cytochrome P450-mediated oxidation. This structural feature is absent in the direct comparator 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 23069-70-7), which possesses an unsubstituted 3-position and is thus susceptible to rapid hepatic clearance . The CF3 group increases the molecular weight by 68 Da (from 182.61 to 250.61 g/mol) and alters the Hammett constant (σm for CF3 = +0.43 vs. σm for H = 0), which not only blocks metabolism but also lowers the pKa of adjacent nitrogen atoms, potentially reducing hERG channel binding affinity [1].

Metabolic stability Microsomal clearance Pharmacokinetics

Optimal Application Scenarios for 6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine


Kinase Inhibitor Lead Optimization: Filling the CF3-Pharmacophore Pocket of c-Met or Pim-1

Based on the evidence that the [1,2,4]triazolo[4,3-b]pyridazine core is a privileged scaffold for dual c-Met/Pim-1 inhibition , this specific compound is ideally suited for structure-based design programs where the 3-trifluoromethyl group is required to fill a hydrophobic pocket adjacent to the hinge-binding region. The enhanced logP (2.035) [1] and the blocked metabolic soft-spot at C3 make it a superior late-stage diversification intermediate. A procurement team should prioritize this compound over the des-CF3 analog (CAS 23069-70-7) when the target pharmacophore model indicates a positive interaction energy for a trifluoromethyl group, as docking studies in the published literature have shown for related triazolopyridazine derivatives .

Fluorous-Tagged Parallel Library Synthesis for High-Throughput Screening (HTS)

The presence of the 19F NMR-active CF3 group offers a distinct analytical advantage for reaction monitoring and final compound QC. This compound is optimal for synthesizing a fluorous-tagged library where the CF3 group serves as a pseudo-tag, allowing for accelerated purification of reaction mixtures via fluorous solid-phase extraction (F-SPE). This is a key improvement over the analog 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine, which lacks a fluorine handle and thus complicates high-throughput purification workflows . The defined melting point (93–95 °C) further ensures that final compounds from library synthesis will likely be crystalline solids amenable to automated weighing and formatting for HTS [1].

Solid-State and Formulation Pre-Screening of Early Lead Series

The compound's sharp melting point of 93–95 °C and moderate lipophilicity (logP 2.035) situate it in a favorable property space for early formulation assessments. Compared to the more lipophilic but amorphous analog 6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1481327-50-7) [1], this compound's crystallinity simplifies the preparation of reproducible amorphous solid dispersions or salt screening experiments. Its thermodynamically stable crystalline form reduces the risk of polymorphic transitions during stability testing, making it a reliable choice for procuring the initial gram-scale batches needed for preclinical formulation development.

Building Block for Covalent Inhibitor Programs Targeting Cysteine Residues

The 6-chloro substituent is a well-established synthetic handle for introducing an acrylamide warhead. The enhanced electrophilicity of the C6 carbon, due to the electron-withdrawing effect of the 3-CF3 group, suggests this compound may undergo amination or thioetherification under milder conditions than its des-CF3 counterpart . This is particularly valuable for generating focused libraries of covalent inhibitors targeting kinases like Pim-1, where the triazolopyridazine core has demonstrated potent antiproliferative activity (IC50 values ranging from 0.163 to 0.283 μM for optimized analogs) [1]. Procuring this specific intermediate is a strategic decision to integrate metabolic stability features early in the lead optimization pathway.

Quote Request

Request a Quote for 6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.